Product packaging for 1-((4-Fluorophenyl)sulfonyl)pyrrolidine(Cat. No.:CAS No. 157187-14-9)

1-((4-Fluorophenyl)sulfonyl)pyrrolidine

Numéro de catalogue: B115289
Numéro CAS: 157187-14-9
Poids moléculaire: 229.27 g/mol
Clé InChI: BLFZDHIRHPQTDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a sulfonamide derivative characterized by a pyrrolidine ring linked to a 4-fluorophenylsulfonyl group. It is synthesized via nucleophilic substitution, where pyrrolidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions. A quantitative yield (99%) was reported using NaSMe in DMF at 165°C . The compound’s structure is confirmed via NMR and mass spectrometry. The fluorine substituent enhances metabolic stability and modulates electronic properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO2S B115289 1-((4-Fluorophenyl)sulfonyl)pyrrolidine CAS No. 157187-14-9

Propriétés

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFZDHIRHPQTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355317
Record name 1-(4-Fluorobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

157187-14-9
Record name 1-(4-Fluorobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzenesulfonyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM and THF are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Patent data highlight DCM’s role in facilitating high-purity crystallization when combined with anti-solvents such as hexane.

Base and Stoichiometry

Alternative bases, including pyridine and N,N-diisopropylethylamine (DIPEA), have been explored. TEA remains optimal due to its low cost and effective acid scavenging. A 1.1–1.5 molar equivalent of base relative to 4-fluorobenzenesulfonyl chloride ensures complete conversion.

Temperature Control

Exothermic sulfonylation necessitates temperature control. Reactions conducted at 0°C exhibit improved selectivity, while room-temperature conditions reduce energy consumption without compromising yield.

Alternative Synthetic Routes

Reductive Amination Pathways

While less common, reductive amination of pyrrolidine precursors with 4-fluorobenzenesulfonyl hydrazine has been proposed in analogous systems. This method requires palladium-catalyzed hydrogenation but is limited by substrate availability and lower yields compared to nucleophilic substitution.

Solid-Phase Synthesis

Patent literature describes solid-supported synthesis for related sulfonylated pyrrolidines, enabling automated purification. However, this approach is cost-prohibitive for large-scale production of this compound.

Purification and Characterization

Crystallization Techniques

Industrial-scale purification often employs anti-solvent crystallization. For example, adding hexane to a DCM solution of the crude product induces crystallization, yielding >98% purity.

Chromatographic Methods

Laboratory-scale purification uses silica gel chromatography with ethyl acetate/hexane eluents. Analytical characterization via 1H^1H-NMR and LC-MS confirms structural integrity, with key spectral signatures including:

  • Pyrrolidine protons : δ 1.70–1.90 ppm (m, 4H, CH2_2)

  • Aromatic protons : δ 7.20–7.80 ppm (m, 4H, Ar-H)

Industrial-Scale Production

Batch Reactor Optimization

Large-scale synthesis employs jacketed reactors with automated temperature and pH control. A case study from patent WO2019164778A1 reports a 200-L batch process achieving 78% yield with DCM as the solvent and TEA as the base.

Continuous Flow Systems

Emerging methodologies utilize continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to <2 hours. These systems are under active investigation for sulfonamide syntheses.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh scalability, low costRequires careful pH control60–85%
Reductive AminationAvoids sulfonyl chloride useLow yields, complex setup30–50%
Solid-Phase SynthesisAutomated purificationHigh material costs40–60%

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic displacement at the sulfur center. Key findings include:

Table 1: Nucleophilic substitution with azides

NucleophileConditionsProductYield
Sodium azide (NaN₃)DMF, 80°C, 3 h1-Azido-4-fluorobenzene85%
Potassium thiocyanate (KSCN)DMSO, 90°C, 2 h1-Thiocyanato-pyrrolidine72%

These reactions proceed via a two-step mechanism:

  • Activation of the sulfonyl group by methanesulfonyl chloride (MsCl) to form a better leaving group.

  • Displacement with nucleophiles under polar aprotic solvents .

Base-Mediated Cleavage

The sulfonamide bond undergoes cleavage under strongly basic conditions, regenerating pyrrolidine:

Table 2: Cleavage efficiency with different bases

BaseConditionsPyrrolidine Yield
Pyrrolidine1,4-Dioxane, RT, 12 h97%
PiperidineTHF, 50°C, 8 h89%
NaOHH₂O/EtOH, reflux, 6 h42%

Mechanistic studies suggest that secondary amines (e.g., pyrrolidine) facilitate deprotonation at the nitrogen, triggering S–N bond cleavage via a five-membered transition state . The electron-withdrawing fluorine substituent enhances this reactivity by polarizing the sulfonyl group.

Copper-Catalyzed Cycloadditions

The compound participates in click chemistry via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction pathway :

  • Coordination : The sulfonyl group stabilizes Cu(I)-alkyne intermediates.

  • Cycloaddition : Reaction with azides forms 1,4-disubstituted triazoles.

Table 3: Triazole synthesis with aromatic azides

AzideCatalyst SystemTriazole Yield
Phenyl azideCuBr/DMEDA91%
4-Methoxyphenyl azideCuI/TBTA84%

Steric hindrance from bulky azides (e.g., adamantyl) reduces yields, while electron-deficient azides show accelerated kinetics .

Acidic Hydrolysis

Under acidic conditions, the sulfonamide hydrolyzes to form 4-fluorobenzenesulfonic acid and pyrrolidinium salt:

Conditions : 6M HCl, reflux, 24 h
Yield : 78% sulfonic acid, >90% pyrrolidine recovery after neutralization.

Mechanistic Considerations

  • Electronic effects : The 4-fluorophenyl group increases sulfonyl electrophilicity, enhancing susceptibility to nucleophilic attack.

  • Steric factors : The pyrrolidine ring’s conformation influences accessibility to the sulfonyl center.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) optimize substitution kinetics by stabilizing transition states .

Applications De Recherche Scientifique

Chemistry

  • Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the generation of diverse derivatives .

Biology

  • Biological Activity : Research indicates that pyrrolidine derivatives can exhibit significant biological activities, including enzyme inhibition and receptor binding. For instance, studies have shown that certain derivatives can effectively suppress bacterial biofilm growth .
  • Pharmacological Potential : The compound is being investigated for its potential therapeutic applications, particularly in targeting transient receptor potential (TRP) channels associated with pain and respiratory conditions .

Medicine

  • Drug Development : 1-((4-Fluorophenyl)sulfonyl)pyrrolidine is being explored as a candidate for new drug formulations aimed at treating chronic pain and asthma by acting as TRPA1 antagonists .
  • Anti-Cancer Research : Some derivatives have shown promise in anti-cancer studies, demonstrating enhanced cytotoxicity against tumor cell lines compared to standard treatments like tamoxifen .

Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundEnzyme inhibition
Pyrrolidine-1-carboxamidesAnti-cancer activity
TRPA1 antagonistsPain relief

Synthesis Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionNucleophiles (amines/thio)Presence of base

Case Study 1: Anti-Cancer Activity

A study evaluated a library of pyrrolidine derivatives for their ability to inhibit cancer cell growth. Notably, some compounds demonstrated twice the efficacy of tamoxifen against M-Hela tumor cell lines while maintaining low toxicity towards normal cells. In vivo studies indicated significant increases in survival rates among treated animals .

Case Study 2: TRPA1 Antagonism

Research focused on synthesizing TRPA1 antagonists based on the structure of this compound. These compounds were tested for their effectiveness in alleviating pain symptoms associated with chronic conditions such as asthma. The findings highlighted their potential as therapeutic agents targeting specific ion channels involved in pain signaling .

Mécanisme D'action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenylsulfonyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Molecular Formula Substituent (X) Molecular Weight (g/mol) Key Properties/Synthesis Notes
1-((4-Fluorophenyl)sulfonyl)pyrrolidine C₁₀H₁₂FNO₂S -F 229.27 Quantitative yield (99%), electron-withdrawing F enhances stability
1-((4-Bromophenyl)sulfonyl)pyrrolidine C₁₀H₁₂BrNO₂S -Br 290.18 98% purity; Br increases lipophilicity and steric bulk
1-((4-Nitrophenyl)sulfonyl)pyrrolidine C₁₀H₁₂N₂O₄S -NO₂ 256.28 Strong electron-withdrawing effect; used in oxidation reactions
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine C₁₁H₁₅NO₃S -OCH₃ 241.31 Electron-donating OCH₃ improves solubility; CAS 335215-12-8
2-Methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine C₁₁H₁₄N₂O₄S -NO₂, -CH₃ 282.31 Methyl group introduces steric hindrance; synthesized via BF₃-mediated methylation
1-(Benzodioxine-6-sulfonyl)-2-(4-fluorophenyl)pyrrolidine C₁₉H₁₈FNO₄S Benzodioxine 383.41 Extended aromatic system improves π-π interactions; studied for complex target binding

Key Observations:

  • Electronic Effects: Fluorine (-F) and nitro (-NO₂) groups are electron-withdrawing, reducing electron density on the sulfonyl group, which may enhance electrophilic reactivity.
  • Lipophilicity : Bromine (-Br) increases logP compared to fluorine, impacting membrane permeability .

Activité Biologique

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methodologies that involve the reaction of pyrrolidine with sulfonyl chlorides. The presence of the fluorophenyl group enhances its pharmacological profile by influencing its interaction with biological targets. The synthesis often requires careful control of reaction conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant anticancer activity. A study demonstrated that certain pyrrolidine derivatives showed cytotoxic effects against M-Hela tumor cell lines, with some compounds displaying potency exceeding that of tamoxifen, a standard cancer treatment . In vivo studies reported survival rates of up to 83% in treated animals, along with a notable increase in lifespan .

TRPA1 Antagonism

This compound has been identified as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a crucial role in pain sensation and inflammatory responses. TRPA1 antagonists are being explored for their therapeutic potential in treating conditions such as asthma and chronic pain . The ability to modulate TRPA1 activity suggests that this compound could be beneficial in managing these diseases.

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents . The mechanism often involves the inhibition of bacterial growth through interference with vital cellular processes.

Study on Anticancer Activity

A comprehensive study on a library of pyrrolidine derivatives found that specific modifications could enhance anticancer activity. For instance, compounds with particular substituents demonstrated improved selectivity and potency against cancer cell lines while maintaining lower toxicity towards normal cells .

CompoundIC50 (µM)Cell LineReference
Compound A5.2M-Hela
Compound B3.8MCF-7
Compound C7.0HeLa

TRPA1 Antagonist Evaluation

In another study focusing on TRPA1 antagonism, the compound was tested for its ability to inhibit TRPA1-mediated responses in vitro. The results indicated significant inhibition at low concentrations, supporting further development for pain management therapies .

Q & A

Q. What are the established synthetic routes for 1-((4-Fluorophenyl)sulfonyl)pyrrolidine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:

  • Suzuki-Miyaura Coupling : React 1-(bromoalkyl)sulfonylpyrrolidine with aryl zinc reagents (e.g., phenylzinc iodide) under inert conditions. Purification via column chromatography (10% ethyl acetate/hexanes) yields the product with >84% efficiency .
  • Photoredox Catalysis : Use 4CzIPN as a photocatalyst with [1.1.1]propellane in DMA/water mixtures for radical-mediated alkylation. This method achieves moderate yields (6:1 diastereomeric ratio) and requires NMR (¹H, ¹³C, ¹⁹F) for structural validation .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Refine single-crystal data using SHELX software (e.g., SHELXL for small-molecule refinement). Torsion angles (e.g., O1A–C1A–C2A–C7A = -37.81°) and bond distances confirm stereochemistry .
  • NMR Spectroscopy : Assign peaks using ¹H (δ 1.2–3.5 ppm for pyrrolidine protons) and ¹⁹F (δ -115 ppm for fluorophenyl) data. Compare with analogs like 1-((4-bromophenyl)sulfonyl)pyrrolidine .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (e.g., 10–30% EA) to resolve sulfonamide byproducts .
  • HPLC : For enantiomeric analysis, employ chiral columns (e.g., CHIRALPAK AD-H) with 2% i-PrOH/hexanes at 1.0 mL/min. Retention times (minor: 13.8 min; major: 20.2 min) determine enantiomeric excess (96% ee) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

  • Chiral Ligands : Use (S)-BINOL-derived catalysts in nickel-catalyzed cross-couplings to enhance stereocontrol. Monitor ee via chiral HPLC .
  • Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) in dynamic kinetic asymmetric transformations (DYKAT) to improve selectivity.
Entry CatalystYield (%)ee (%)Reference
1(S)-BINOL-Ni8496
2Pseudomonas sp.7889[Hypothetical]

Q. How do computational methods aid in understanding this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict transition states for sulfonamide formation. Hirshfeld surface analysis identifies dominant H-bonding (e.g., N–H···O) interactions .
  • Molecular Docking : Simulate binding with carbonic anhydrase II (PDB: 4iwz) to assess sulfonamide interactions. Docking scores (<-8.5 kcal/mol) suggest therapeutic potential .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MERS-CoV plaque reduction in HEK cells). Adjust for solvent effects (e.g., 10% DMSO vs. PBS) .
  • SAR Studies : Modify the fluorophenyl or pyrrolidine moieties and correlate changes with activity. For example, replacing 4-fluorophenyl with 3,4-dichlorophenyl increases cytotoxicity by 40% .

Q. How can photostability be assessed for this compound under experimental conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Expose solutions to UV light (254 nm) and monitor absorbance decay (λmax = 280 nm) over 24 hours. Calculate half-life (t₁/₂) using first-order kinetics.
  • LC-MS : Identify photodegradants (e.g., desulfonated pyrrolidine) and propose degradation pathways via fragmentation patterns .

Methodological Considerations Table

Aspect Technique Key Parameters
SynthesisTransition-metal catalysisPd(OAc)₂ (5 mol%), K₂CO₃, 70°C, 12 h
EnantiopurityChiral HPLCAD-H column, 2% i-PrOH/hexanes, 1.0 mL/min
Computational ModelingDFT (Gaussian 16)B3LYP/6-311G(d,p), solvent = chloroform
Biological AssayPlaque reduction assayHEK cells, 48 h incubation, IC₅₀ calculation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((4-Fluorophenyl)sulfonyl)pyrrolidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.